![molecular formula C25H24FN3O4 B2436095 5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 1223801-68-0](/img/new.no-structure.jpg)
5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
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Overview
Description
5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a useful research compound. Its molecular formula is C25H24FN3O4 and its molecular weight is 449.482. The purity is usually 95%.
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Biological Activity
The compound 5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones and their derivatives have been extensively studied for their roles in medicinal chemistry, particularly due to their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes.
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN3O3. Its structure features a quinazolinone core with a fluorobenzyl substituent and a furylmethyl group, which may contribute to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit potent anticancer properties. A study focusing on similar compounds demonstrated significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Quinazolinone derivatives have also been reported to possess antimicrobial properties. The compound may inhibit bacterial growth by interfering with critical cellular processes. For instance, studies have indicated that quinazolinones can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, quinazolinone derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses. This suggests that the compound may possess anti-inflammatory properties alongside its anticancer and antimicrobial activities .
Study on Anticancer Effects
In a comparative study, several quinazolinone derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. This suggests that modifications to the quinazolinone core can significantly influence biological activity .
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. This highlights the potential of these compounds as alternative therapeutic agents in combating resistant bacterial strains .
Data Tables
Biological Activity | Tested Compounds | IC50 Values (µM) | Target Cells/Bacteria |
---|---|---|---|
Anticancer | 5-Fluoroquinazolinone | 10-20 | MCF-7, A549 |
Antimicrobial | Quinazolinone Derivatives | 5-15 | E. coli, S. aureus |
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinazolin-2,4-dione derivatives, which include compounds similar to 5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide. Research indicates that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. In a study focusing on new derivatives, compounds were synthesized that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Quinazoline Derivatives
Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Compound 3c | 0.5 µg/mL | E. coli |
Compound 3d | 1.0 µg/mL | S. aureus |
Compound 5 | 0.75 µg/mL | Pseudomonas aeruginosa |
Anticancer Applications
The compound also shows promise in anticancer research. A study involving quinazoline derivatives demonstrated their ability to induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) . The mechanism of action appears to involve DNA intercalation and subsequent disruption of cellular processes.
Table 2: Cytotoxicity of Quinazoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 3c | A549 | 10 |
Compound 3l | DU145 | 15 |
Compound 3o | HepG2 | 12 |
Antiviral Applications
In addition to antibacterial and anticancer properties, quinazoline derivatives have been explored for their antiviral potential. Specific derivatives have been reported to exhibit activity against viral pathogens by disrupting viral replication mechanisms . The structural characteristics that contribute to this activity are still under investigation but may involve interactions with viral enzymes or receptors.
Case Study: Antibacterial Activity Evaluation
A recent study synthesized a series of quinazoline derivatives and evaluated their antibacterial efficacy through both in vitro assays and molecular docking studies. The results indicated that electron-withdrawing groups on the aromatic rings significantly enhanced antibacterial activity .
Case Study: Anticancer Mechanisms
Another investigation focused on the anticancer properties of similar compounds through molecular docking simulations against DNA targets. The findings suggested that certain modifications in the quinazoline structure could lead to improved binding affinities and better therapeutic profiles .
Properties
CAS No. |
1223801-68-0 |
---|---|
Molecular Formula |
C25H24FN3O4 |
Molecular Weight |
449.482 |
IUPAC Name |
5-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H24FN3O4/c26-21-11-3-1-8-18(21)17-29-22-12-4-2-10-20(22)24(31)28(25(29)32)14-6-5-13-23(30)27-16-19-9-7-15-33-19/h1-4,7-12,15H,5-6,13-14,16-17H2,(H,27,30) |
InChI Key |
DKHQDMFTBGHAQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)F |
solubility |
not available |
Origin of Product |
United States |
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